molecular formula C17H12ClFN2OS B2780539 2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 1797334-70-3

2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2780539
CAS No.: 1797334-70-3
M. Wt: 346.8
InChI Key: TXSLFLQMYOJHBH-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide (CAS# 1797334-70-3) is a high-purity chemical reagent for research applications. This compound belongs to a novel class of N-(thiazol-2-yl)-benzamide analogs identified as potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . It functions as a state-dependent channel blocker, exerting noncompetitive antagonism of Zn2+-evoked ZAC signaling with IC50 values in the low micromolar range (1-3 µM) . This molecule is a key pharmacological tool for exploring the poorly elucidated physiological functions of ZAC, which is proposed to be a sensor for endogenous zinc, copper, and protons . The product is supplied for research purposes and is not intended for diagnostic or therapeutic use. Molecular Formula: C17H12ClFN2OS. Molecular Weight: 346.81 .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c1-10-20-15(9-23-10)11-5-2-3-8-14(11)21-17(22)16-12(18)6-4-7-13(16)19/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSLFLQMYOJHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2-chloro-6-fluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-(2-methylthiazol-4-yl)aniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structurally related benzamide and thiazole-containing compounds, emphasizing substituent variations and synthesis insights:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield/Notes
2-Chloro-6-Fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide (Target) C₁₈H₁₃ClFN₂OS 365.83 Cl, F on benzamide; 2-methylthiazole on phenyl N/A (PubChem entry lacks synthesis data)
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₇H₁₁BrClF₅NO₂ 482.63 Br, F, Cl on benzamide; trifluoropropyl ether 90% yield via acyl chloride coupling
3-Chloro-N-[6-(methoxy)benzo[d]thiazol-2-yl]benzamide C₁₅H₁₁ClN₂O₂S 342.78 Cl on benzamide; methoxybenzo[d]thiazole Commercial availability (Chemlyte)
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide C₂₃H₁₇ClNO₃ 406.84 Cl on benzamide; methylphenyl-chromenone Listed in patent databases
(2-Methyl-1,3-thiazol-4-yl)methanol C₅H₇NOS 129.18 Hydroxymethyl-thiazole mp 50°C; Kanto Reagents catalog

Substituent Effects on Reactivity and Stability

  • Halogenation Patterns: The target compound’s chloro and fluoro substituents on the benzamide ring enhance electrophilicity and metabolic stability compared to non-halogenated analogs.
  • Thiazole vs. Benzo[d]thiazole : Replacing the thiazole ring (target compound) with a benzo[d]thiazole moiety () introduces extended aromaticity, which may alter π-π stacking interactions in biological targets .
  • Tautomerism : highlights that 1,2,4-triazole-thione analogs exist in thione tautomeric forms, stabilized by intramolecular hydrogen bonding. While the target compound lacks such tautomerism, its thiazole nitrogen could participate in similar interactions .

Biological Activity

The compound 2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₃ClF N₂OS
  • Molecular Weight : 281.77 g/mol

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various biological targets, including enzymes and receptors. The thiazole moiety is known for its diverse pharmacological properties.

1. Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor effects. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) suggests that modifications at the thiazole ring enhance cytotoxicity against various cancer cell lines, including breast and colon cancer .

2. Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. Studies demonstrate that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain thiazole-based compounds have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

3. Anticonvulsant Properties

Some thiazole derivatives have been evaluated for their anticonvulsant activity. Compounds with a thiazole backbone have demonstrated efficacy in reducing seizure frequency in animal models, suggesting potential therapeutic applications in epilepsy .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cell signaling pathways related to cancer proliferation and microbial resistance.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiazole derivatives:

StudyObjectiveFindings
Study A (2021)Evaluate antitumor effectsThe compound exhibited IC50 values of 1.61 µg/mL against breast cancer cells .
Study B (2020)Assess antimicrobial activityShowed MIC values of 2 μg/mL against S. aureus, comparable to standard treatments .
Study C (2019)Investigate anticonvulsant propertiesDemonstrated significant reduction in seizure episodes in rodent models .

Q & A

Basic: What are the optimal synthetic routes for 2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with coupling a substituted benzamide core with a thiazole-containing phenyl group. Key steps include:

  • Amide bond formation : Using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF) under nitrogen atmosphere to minimize hydrolysis .
  • Thiazole ring assembly : Cyclization of thiourea intermediates with α-haloketones at controlled temperatures (60–80°C) to ensure regioselectivity .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via HPLC .
    Optimization strategies :
  • Solvent selection (polar aprotic solvents enhance reactivity).
  • Catalytic additives (e.g., CuI for Ullmann-type couplings) to reduce reaction time .

Basic: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and rule out regioisomers (e.g., distinguishing thiazole C4 vs. C5 substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, particularly for halogenated derivatives .
  • X-ray Crystallography : Resolves absolute configuration when chiral centers are present .
  • FTIR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and detects residual solvents .

Advanced: How can researchers reconcile discrepancies in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins). Validate activity using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS during assays .
  • Structural analogs : Compare activity of derivatives (e.g., replacing fluorine with chlorine) to identify SAR trends .

Advanced: What methodologies are employed to study the compound’s interaction with biological targets like kinases or G-quadruplex DNA?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets .
  • Molecular Dynamics (MD) Simulations : Predicts binding modes using docking software (e.g., AutoDock Vina) and validates with hydrogen-bonding data from NMR or crystallography .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Systematic substituent variation : Modify the benzamide’s chloro/fluoro positions or thiazole’s methyl group to assess steric/electronic effects .
  • Proteome-wide profiling : Use kinome-wide screening panels to identify off-target effects and refine selectivity .
  • Metabolite identification : Incubate with liver microsomes to predict metabolic hotspots (e.g., CYP450-mediated dehalogenation) .

Advanced: What strategies address low bioavailability in preclinical models?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life .
  • Permeability assays : Evaluate Caco-2 cell monolayers to optimize logP (aim for 2–5) .

Methodological: How should researchers handle contradictory data in reaction yields or purity across studies?

  • Reproduce conditions : Strictly follow reported protocols (e.g., solvent purity, catalyst batch).
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., dehalogenated byproducts) .
  • Collaborative validation : Cross-check data with independent labs using shared reference standards .

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